molecular formula C20H22N2O2 B2542684 N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-phenylpropanamide CAS No. 905678-04-8

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-phenylpropanamide

Cat. No.: B2542684
CAS No.: 905678-04-8
M. Wt: 322.408
InChI Key: ZYWWCPPVTXANIC-UHFFFAOYSA-N
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Description

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-phenylpropanamide: is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound belongs to the family of pyrrolidinyl amides and is characterized by its unique structural features, which include a pyrrolidinone ring, a p-tolyl group, and a phenylpropanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-phenylpropanamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts acylation reaction, where p-tolyl chloride reacts with the pyrrolidinone intermediate in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Phenylpropanamide Moiety: The final step involves the coupling of the pyrrolidinone intermediate with a phenylpropanamide derivative. This can be accomplished through an amide bond formation reaction using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-phenylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)cyclohexanecarboxamide
  • N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ethanesulfonamide
  • N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)cyclopropanecarboxamide

Uniqueness

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-phenylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrolidinone ring, p-tolyl group, and phenylpropanamide moiety sets it apart from similar compounds, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-15-7-10-18(11-8-15)22-14-17(13-20(22)24)21-19(23)12-9-16-5-3-2-4-6-16/h2-8,10-11,17H,9,12-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWWCPPVTXANIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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